molecular formula C8H9N3O3S2 B1488593 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide CAS No. 2098092-96-5

2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide

Cat. No. B1488593
CAS RN: 2098092-96-5
M. Wt: 259.3 g/mol
InChI Key: ROWWLHQSTMVOTC-UHFFFAOYSA-N
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Description

The compound “2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide” belongs to the class of 2-aminothiazole derivatives . 2-aminothiazole derivatives are significant in medicinal chemistry and drug discovery research . They have been found to exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties .


Molecular Structure Analysis

The molecular structure of 2-aminothiazole derivatives is characterized by a thiazole core, which is a five-membered ring containing nitrogen and sulfur atoms . The specific molecular structure of “2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide” is not available in the retrieved data.


Chemical Reactions Analysis

The chemical reactions involving 2-aminothiazole derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out . Specific chemical reactions involving “2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide” are not available in the retrieved data.

Scientific Research Applications

Anticancer Applications

The 2-aminothiazole scaffold, a core structure in “2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide”, has shown promise in anticancer drug discovery. It’s a part of clinically used anticancer drugs like dasatinib and alpelisib. Research indicates that derivatives of 2-aminothiazole exhibit potent inhibitory activity against a range of human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . This compound’s ability to decrease drug resistance and reduce side effects makes it a valuable candidate for further exploration in cancer treatment.

Antimicrobial Activity

2-Aminothiazole derivatives have been documented to possess significant antimicrobial properties. The structural versatility of the thiazole ring allows for the development of compounds that can combat a variety of microbial strains. This makes “2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide” a potential scaffold for designing new antimicrobial agents that could address the growing concern of antibiotic resistance .

Antioxidant Properties

The antioxidant activity of aminothiazole derivatives is well-documented. These compounds can act as free radical scavengers, protecting cells from oxidative stress, which is a contributing factor in numerous diseases. The specific antioxidant mechanisms and potential therapeutic applications of “2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide” derivatives could be a fruitful area of research .

Anti-inflammatory Effects

Inflammation is a biological response to harmful stimuli, and chronic inflammation can lead to various diseases. 2-Aminothiazole derivatives have shown anti-inflammatory activities, suggesting that “2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide” could be explored for its efficacy in treating inflammatory conditions .

Anticonvulsant Potential

The 2-aminothiazole core is also associated with anticonvulsant effects. Compounds with this structure have been studied for their potential to prevent or reduce the frequency of seizures. This opens up possibilities for “2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide” to be investigated as a treatment for epilepsy and other seizure-related disorders .

Antidiabetic Activity

Diabetes is a global health issue, and there is a continuous search for new therapeutic agents. 2-Aminothiazole derivatives have been reported to exhibit antidiabetic properties, which means that “2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide” could be a candidate for the development of novel antidiabetic medications .

Antihypertensive Effects

High blood pressure is a common condition that can lead to serious health problems. Some 2-aminothiazole derivatives have been found to have antihypertensive activities, suggesting the potential of “2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide” in the management of hypertension .

Antileishmanial Activity

Leishmaniasis is a disease caused by parasites, and it is a significant health problem in some parts of the world. The antileishmanial activity of 2-aminothiazole derivatives indicates that “2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide” could be explored for its potential use in treating this parasitic infection .

properties

IUPAC Name

2-amino-N-(furan-2-ylmethyl)-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3S2/c9-8-10-5-7(15-8)16(12,13)11-4-6-2-1-3-14-6/h1-3,5,11H,4H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWWLHQSTMVOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide
Reactant of Route 2
2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide
Reactant of Route 3
2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide
Reactant of Route 4
2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide
Reactant of Route 5
2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide
Reactant of Route 6
2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide

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